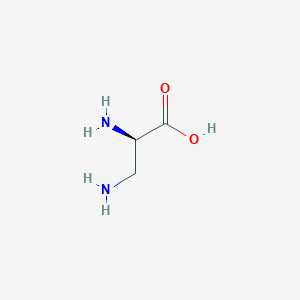

(R)-2,3-Diaminopropanoic acid

Übersicht

Beschreibung

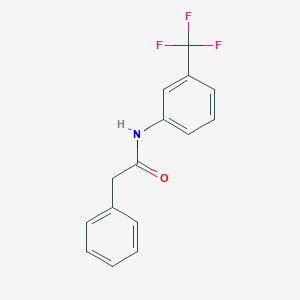

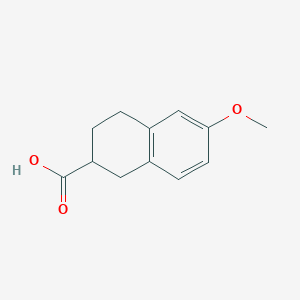

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle formula, a ball-and-stick model, or a space-filling model.

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the three-dimensional structure of the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity. It may also include computational studies to predict these properties.Wissenschaftliche Forschungsanwendungen

Biological Significance and Synthetic Approaches

(R)-2,3-Diaminopropanoic acid plays a crucial role in various scientific fields. It serves as a key structural fragment in biologically active compounds, contributing to their biological significance. This amino acid and its derivatives, such as esters and amides, have gained attention for their roles in organic chemistry and biochemistry. Their applications include being part of the environmentally safe production of hydrogen for fuel cells, acting as a selective carrier of CO2 through gel membranes, and even in food chemistry as an inhibitor of polyphenol oxidase and enhancer of Maillard browning (Viso et al., 2011).

Expedient Synthesis

The synthesis of racemic 2,3-diaminopropanoic acid derivatives has been achieved through conjugate addition of amines to dehydroalanine derivatives. This method enables differentiation of the two amine groups in substituted 2,3-diaminopropanoic acids and is suitable for incorporating substituted β-amino amino acid units within peptides (Choi & Harold, 1995).

Enantiomerically Pure Synthesis

The synthesis of enantiomerically pure 2,3-diamino acids has been achieved through chiral imidazolidin-2-ones. This approach allows for the production of both (R)- and (S)-2,3-diaminopropanoic acid, highlighting the compound's versatility in synthetic applications (Cardillo et al., 1991).

Quantitative Analysis in Food

(R)-2,3-Diaminopropanoic acid has been analyzed in food sources like grass pea (Lathyrus sativus) using methods like capillary zone electrophoresis. This quantification is important for understanding its concentration and impact on food safety and quality (Arentoft & Greirson, 1995).

Biosynthesis and Metabolic Pathways

The biosynthesis of L-2,3-diaminopropanoic acid has been studied in microbial metabolites. Understanding its biosynthetic pathways is crucial for potential applications in biotechnology and pharmacology (Baan et al., 1985).

Asymmetric Synthesis

The asymmetric synthesis of 2,3-diamino acids via Mannich reaction has been achieved with high yields and excellent enantiomeric excesses. This method is significant for producing 3-aryl-2,3-diaminopropanoic acids with precise stereochemical control (Zhang et al., 2008).

Safety And Hazards

This involves studying the compound’s toxicity, its potential for causing an allergic reaction, and its environmental impact. It may also include recommendations for safe handling and disposal of the compound.

Zukünftige Richtungen

This involves identifying areas where further research is needed. This could include the development of more efficient synthesis methods, the exploration of new reactions, or the investigation of new biological activities.

Eigenschaften

IUPAC Name |

(2R)-2,3-diaminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECYZEOJVXMISF-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348547 | |

| Record name | (R)-2,3-Diaminopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2,3-Diaminopropanoic acid | |

CAS RN |

1915-96-4 | |

| Record name | (R)-2,3-Diaminopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

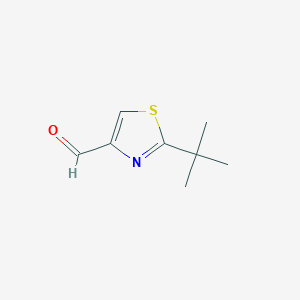

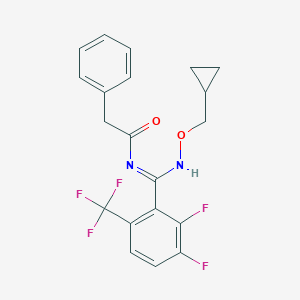

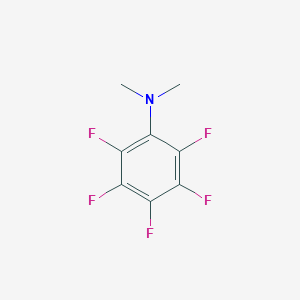

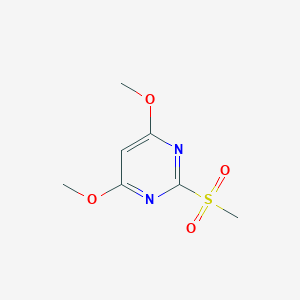

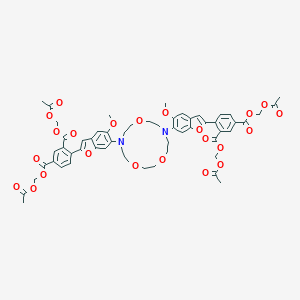

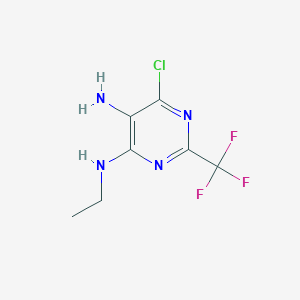

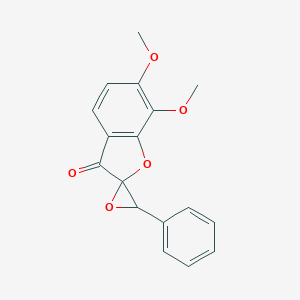

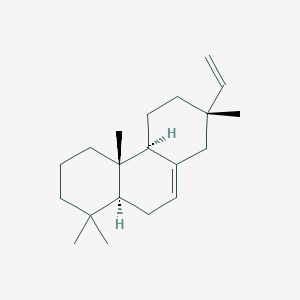

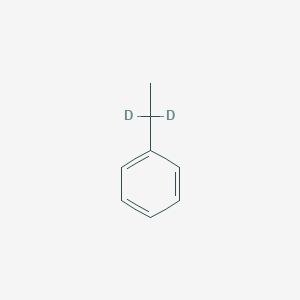

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.